Chloroacetyl-L-tryptophan (CAS 64709-57-5) is a highly specialized, non-proteinogenic amino acid derivative characterized by a reactive chloroacetyl moiety attached to the alpha-amino nitrogen of the L-tryptophan core. In advanced procurement and chemical biology workflows, it serves as an essential translation initiator in the Random non-standard Peptides Integrated Discovery (RaPID) system and as a versatile precursor for complex polycyclic indole synthesis [1]. The chloroacetyl group acts as a potent electrophile, enabling spontaneous intramolecular thioether formation with downstream nucleophiles such as cysteine thiols [2]. This specific reactivity profile makes it a foundational building block for generating highly constrained, protease-resistant macrocyclic peptide libraries and novel peptidomimetics that require both a rigidified backbone and a bulky, hydrophobic indole pharmacophore.
Substituting Chloroacetyl-L-tryptophan with unmodified L-tryptophan, N-acetyl-L-tryptophan, or generic halo-aliphatic acids fundamentally disrupts its utility in macrocyclization and photocyclization workflows. Unmodified L-tryptophan and N-acetyl-L-tryptophan lack the electrophilic alpha-chloro group required for spontaneous thioether bond formation, resulting in linear, unconstrained peptides that are rapidly degraded by proteases and exhibit poor target affinity [1]. Furthermore, substituting with other chloroacetylated amino acids (such as N-chloroacetyl-L-alanine) eliminates the critical steric and hydrophobic properties provided by the indole side chain, which often serves as a primary anchor in protein-protein interaction screens [2]. Consequently, for applications requiring precise N-terminal cyclization combined with a bulky aromatic core, exact procurement of Chloroacetyl-L-tryptophan is chemically mandatory.
In in vitro translation systems, Chloroacetyl-L-tryptophan acts as a specialized initiator that drives spontaneous intramolecular cyclization. Upon translation, the electrophilic chloroacetyl group reacts quantitatively with the sulfhydryl group of a downstream cysteine residue to form a stable thioether bond [1].
| Evidence Dimension | Thioether macrocyclization efficiency |
| Target Compound Data | Enables spontaneous, quantitative thioether cyclization to form constrained macrocycles |
| Comparator Or Baseline | N-Acetyl-L-tryptophan |
| Quantified Difference | 100% intended cyclic topology vs. 0% macrocyclization for N-acetyl analogs |
| Conditions | Ribosomal translation followed by spontaneous reaction at 37°C in a Flexible In-vitro Translation (FIT) system |
Procuring this specific compound is essential for generating the highly constrained, protease-resistant cyclic peptide libraries required for modern drug discovery.
Chloroacetyl-L-tryptophan (typically activated as a cyanomethyl ester) demonstrates high compatibility with artificial ribozymes (flexizymes), allowing it to bypass the strict substrate specificities of natural ribosomal machinery[1].
| Evidence Dimension | tRNA charging efficiency |
| Target Compound Data | Efficiently charged onto initiator tRNA (tRNAfMet) via enhanced flexizyme (eFx) |
| Comparator Or Baseline | Standard aminoacyl-tRNA synthetases (aaRS) |
| Quantified Difference | eFx enables specific charging of the non-proteinogenic ClAc-L-Trp, whereas native aaRS completely rejects it |
| Conditions | In vitro flexizyme acylation assay for genetic code reprogramming |
This compatibility allows researchers to directly incorporate reactive handles at the peptide N-terminus, a process impossible with standard amino acids and native enzymes.
Beyond peptide synthesis, N-chloroacetyl-L-tryptophan serves as a highly efficient precursor in UV-mediated photocyclization. The reactive chloroacetyl moiety directs regioselective cyclization to the C-4 position of the indole ring, yielding complex 8-membered lactams [1].
| Evidence Dimension | Photocyclization yield to 8-membered lactams |
| Target Compound Data | Yields up to 40% of the 8-membered lactam of L-tryptophan-4-acetic acid |
| Comparator Or Baseline | Unmodified L-tryptophan |
| Quantified Difference | Provides the necessary reactive handle for regioselective C-4 cyclization, whereas unmodified tryptophan undergoes non-specific degradation |
| Conditions | Neutral aqueous solution under UV irradiation (253.7 nm) |
Provides a direct, scalable synthetic route to complex polycyclic indole alkaloids that cannot be accessed using standard proteinogenic precursors.
The structural rigidity imparted by the Chloroacetyl-L-tryptophan-derived thioether bridge directly translates to superior target binding. In screens against BET bromodomains (BRD2/BRD4), cyclic peptides initiated with this compound achieved exceptional affinity and selectivity [1].
| Evidence Dimension | Target binding affinity (KD) and selectivity |
| Target Compound Data | KD values of 0.1–10 nM with >1000-fold paralog selectivity |
| Comparator Or Baseline | Linear peptide equivalents |
| Quantified Difference | Cyclic architecture provides >1000-fold higher affinity and selectivity compared to unconstrained linear baselines |
| Conditions | Surface Plasmon Resonance (SPR) of RaPID-derived peptides against BRD2/BRD4 |
Demonstrates that the specific structural constraint provided by this initiator is critical for achieving drug-like affinity in peptide screening campaigns.
Chloroacetyl-L-tryptophan is the industry-standard initiator amino acid for flexizyme-mediated in vitro translation. It is procured to generate massive libraries (>10^12 variants) of thioether-closed macrocyclic peptides, enabling the discovery of high-affinity binders for challenging protein targets [1].
Due to its specific reactivity under UV irradiation, this compound is utilized as a direct precursor for synthesizing 8-membered lactams and bridged polycyclic indole structures. This makes it a critical building block for medicinal chemistry programs focused on complex alkaloid drug discovery [2].
The compound is employed in the rapid synthesis of 4-arylidene-5-imidazolinones via condensation with anilines. This application provides a highly efficient, one-pot synthetic route to Cyan and Green fluorescent protein chromophore analogs for advanced imaging and biochemical assays [3].
Irritant